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Cat. No.: B12362317 Get Quote

An In-depth Technical Guide

This document provides a comprehensive overview of the initial non-clinical safety and toxicity

profile of Zyalugtide (GLP-1RA-22), a novel long-acting glucagon-like peptide-1 receptor (GLP-

1R) agonist. The information presented herein is intended for researchers, scientists, and drug

development professionals to support the ongoing investigation and clinical development of this

compound.

Introduction
Zyalugtide is a synthetic peptide-based GLP-1R agonist designed for once-weekly

subcutaneous administration for the treatment of type 2 diabetes and obesity. Activation of the

GLP-1 receptor enhances glucose-dependent insulin secretion, suppresses glucagon

secretion, slows gastric emptying, and promotes satiety.[1][2] The non-clinical safety evaluation

of Zyalugtide was conducted in accordance with international regulatory guidelines (ICH

M3(R2) and S6(R1)) to characterize its safety profile and to support first-in-human (FIH) clinical

trials.[3][4] The program included safety pharmacology, single-dose and repeated-dose

toxicology studies in two relevant species (rat and cynomolgus monkey), and genotoxicity

assessments.[5]

Non-Clinical Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential adverse effects of

Zyalugtide on vital organ systems, including the cardiovascular, respiratory, and central
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nervous systems.

Table 1: Summary of Safety Pharmacology Studies

Study Type Species
Dose Levels
(mg/kg)

Key Findings

Cardiovascular
Cynomolgus Monkey

(telemetered)
0.1, 0.5, 2.5

Dose-dependent

increase in heart rate

(5-20 bpm); no

adverse effects on

blood pressure, ECG

intervals, or

morphology.

Respiratory

Sprague-Dawley Rat

(whole-body

plethysmography)

0.5, 2.0, 10.0

No adverse effects on

respiratory rate, tidal

volume, or minute

volume.

Central Nervous

System

Crl:CD1(ICR) Mouse

(Irwin screen)
1.0, 5.0, 25.0

Reduced locomotor

activity at the high

dose, consistent with

the known satiety

effects of the GLP-1R

agonist class. No

other significant CNS

effects observed.

Detailed Experimental Protocol: Cardiovascular Safety
in Cynomolgus Monkeys

Objective: To evaluate the potential cardiovascular effects of a single subcutaneous dose of

Zyalugtide in conscious, telemetered cynomolgus monkeys.

Animal Model: Four male and four female purpose-bred cynomolgus monkeys, surgically

implanted with telemetry transmitters for continuous measurement of cardiovascular

parameters.
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Study Design: A four-way crossover design was used, with each animal receiving vehicle

control and three dose levels of Zyalugtide (0.1, 0.5, and 2.5 mg/kg) separated by a 14-day

washout period.

Parameters Measured: Continuous monitoring of heart rate, systolic and diastolic blood

pressure, and ECG (Lead II) from 24 hours pre-dose to 72 hours post-dose.

Data Analysis: Data were averaged over specified time intervals. Changes from baseline

were calculated and compared between Zyalugtide-treated and vehicle-treated groups using

a mixed-model analysis of variance (ANOVA).

Toxicology Studies
A comprehensive toxicology program was conducted to identify potential target organs of

toxicity and to determine the No Observed Adverse Effect Level (NOAEL) to establish a safe

starting dose for clinical trials.

Single-Dose Toxicity
Acute toxicity studies were performed to determine the maximum tolerated dose (MTD).

Table 2: Summary of Single-Dose Toxicity Studies

Species
Route of
Administration

MTD (mg/kg)
Clinical Signs at
High Doses

Sprague-Dawley Rat Subcutaneous > 100

Decreased food

consumption,

transient hypoactivity.

Cynomolgus Monkey Subcutaneous > 10

Emesis, decreased

food consumption,

reduced activity.

Repeated-Dose Toxicity
Repeated-dose studies were conducted in both a rodent and a non-rodent species to support

clinical trials of extended duration.
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Table 3: 28-Day Repeated-Dose Toxicity in Sprague-Dawley Rats

Dose Group (mg/kg/week) Key Findings NOAEL (mg/kg/week)

0 (Vehicle) No treatment-related findings. -

0.5 No adverse findings. 0.5

2.5

Decreased body weight gain

and food consumption.

Salivation post-dose.

10.0

Marked decrease in body

weight gain. Salivation and

hypoactivity. Minimal, non-

adverse thyroid C-cell

hyperplasia.

Table 4: 28-Day Repeated-Dose Toxicity in Cynomolgus Monkeys

Dose Group (mg/kg/week) Key Findings NOAEL (mg/kg/week)

0 (Vehicle) No treatment-related findings. -

0.1 No adverse findings. 0.1

0.5

Transient, dose-dependent

decrease in food consumption.

Occasional emesis.

2.5

Decreased body weight.

Emesis, reduced activity.

Increased heart rate consistent

with pharmacology. No

histopathological correlates.

Detailed Experimental Protocol: 26-Week Chronic
Toxicity in Rats
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Objective: To assess the potential toxicity of Zyalugtide following once-weekly subcutaneous

administration for 26 weeks in Sprague-Dawley rats.

Animal Model: 120 male and 120 female Sprague-Dawley rats, randomized into four dose

groups (15/sex/group for main study, 10/sex/group for recovery).

Study Design: Animals received vehicle control or Zyalugtide at doses of 0.2, 1.0, or 5.0

mg/kg/week for 26 weeks. A 4-week treatment-free recovery period was included for the

control and high-dose groups.

Endpoints:

In-life: Clinical observations, body weights, food consumption, ophthalmoscopy, clinical

pathology (hematology, coagulation, clinical chemistry, urinalysis), and toxicokinetics.

Terminal: Full necropsy, organ weights, and comprehensive histopathological examination

of tissues.

Data Analysis: Quantitative data were analyzed using ANOVA. Histopathology findings were

summarized by incidence and severity.

Genotoxicity
A standard battery of genotoxicity tests was conducted to assess the mutagenic and

clastogenic potential of Zyalugtide.

Table 5: Summary of Genotoxicity Studies

Assay Test System
Concentration/Dos
e Range

Result

Bacterial Reverse

Mutation (Ames)

S. typhimurium & E.

coli
10 - 5000 µ g/plate Negative

In Vitro Chromosomal

Aberration

Human Peripheral

Blood Lymphocytes
50 - 2500 µg/mL Negative

In Vivo Micronucleus Rat Bone Marrow 10, 50, 100 mg/kg Negative
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Visualizations: Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The primary mechanism of action for Zyalugtide is the activation of the GLP-1 receptor, which

predominantly signals through the Gαs/cAMP pathway. This leads to a cascade of intracellular

events culminating in enhanced glucose-stimulated insulin secretion.
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Caption: Simplified GLP-1 Receptor (GLP-1R) signaling cascade initiated by Zyalugtide.

Experimental Workflow: 26-Week Chronic Toxicity Study
The workflow for a long-term toxicology study involves several key phases, from initial animal

acclimatization to final data analysis and reporting.
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Caption: High-level experimental workflow for a 26-week chronic toxicology study.
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Conclusion
The initial non-clinical safety and toxicity assessment of Zyalugtide (GLP-1RA-22)

demonstrates a safety profile consistent with the GLP-1R agonist class. The primary

pharmacological effects observed were dose-dependent increases in heart rate in monkeys

and expected reductions in food consumption and body weight in both rats and monkeys. No

unexpected target organ toxicities were identified, and Zyalugtide was not genotoxic. The No

Observed Adverse Effect Levels (NOAELs) established in repeated-dose toxicity studies

provide a sufficient safety margin to support the initiation of Phase 1 clinical trials. The most

common adverse effects are gastrointestinal in nature, which is a known class effect of GLP-1R

agonists. Overall, the preclinical data package supports the continued clinical development of

Zyalugtide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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